(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Overview
Description
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group on a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4,4,4-trifluorobutyric acid.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes and continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is crucial for isolating the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-4,4,4-Trifluoro-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-3-oxobutyric acid.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs with improved bioavailability and metabolic stability.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, influencing their activity and function.
Pathways: It can modulate metabolic pathways, particularly those involving fluorinated intermediates, leading to altered biochemical processes.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-hydroxybutyric acid (racemic mixture)
- 4,4,4-Trifluoro-3-oxobutyric acid
- 4,4,4-Trifluorobutyric acid
Comparison:
- Uniqueness: (S)-4,4,4-Trifluoro-3-hydroxybutyric acid is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity.
- Chemical Properties: Compared to its racemic mixture, the (S)-enantiomer exhibits distinct reactivity and selectivity in chemical reactions.
- Biological Activity: The (S)-enantiomer may have different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds, making it valuable for targeted applications.
Properties
IUPAC Name |
(3S)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128899-79-6 | |
Record name | (3S)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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